4-Butoxy-2,6-difluorobenzenesulfonyl chloride
Description
BenchChem offers high-quality 4-Butoxy-2,6-difluorobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-2,6-difluorobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-butoxy-2,6-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2O3S/c1-2-3-4-16-7-5-8(12)10(9(13)6-7)17(11,14)15/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSVHISYDYYKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Butoxy-2,6-difluorobenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride, a specialized chemical intermediate with significant potential in medicinal chemistry and drug development. While not a widely cataloged compound, its unique structural features—a difluorinated aromatic ring, a reactive sulfonyl chloride moiety, and a lipophilic butoxy group—position it as a valuable building block for the synthesis of novel sulfonamides and other bioactive molecules. This document details the compound's predicted physicochemical properties, proposes a robust and plausible multi-step synthesis, explores its anticipated reactivity, and discusses its potential applications, particularly in the design of therapeutic agents. Safety protocols and detailed experimental procedures are provided to equip researchers and drug development professionals with the necessary knowledge for its synthesis and handling.
Introduction: The Strategic Value of Fluorinated Arylsulfonyl Chlorides
Arylsulfonyl chlorides are a cornerstone of synthetic organic chemistry, primarily serving as precursors to sulfonamides, a class of compounds with a rich history and broad therapeutic impact.[1] Since the discovery of the antibacterial properties of Prontosil, sulfonamides have evolved into a versatile scaffold found in drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1]
The strategic incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[2] The 2,6-difluoro substitution pattern on the benzene ring of the title compound is particularly noteworthy. These fluorine atoms exert strong electron-withdrawing effects, which can significantly influence the reactivity of the sulfonyl chloride group and the physicochemical properties of its derivatives.[3] Furthermore, the butoxy group at the 4-position introduces a lipophilic chain, which can be leveraged to modulate solubility, cell permeability, and protein-binding interactions of the final drug molecule.
This guide focuses on 4-Butoxy-2,6-difluorobenzenesulfonyl chloride, presenting it as a high-potential, yet underexplored, synthetic intermediate. We will dissect its structure, propose a logical synthetic pathway, and provide the technical insights necessary for its application in a research and development setting.
Structural Elucidation and Physicochemical Properties
The chemical structure of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride is characterized by a benzene ring substituted with two fluorine atoms ortho to a sulfonyl chloride group, and a butoxy group para to the same.
Figure 2: Proposed synthetic pathway for 4-Butoxy-2,6-difluorobenzenesulfonyl chloride.
Synthesis of Key Intermediate: 4-Butoxy-2,6-difluoroaniline
While this intermediate is commercially available, understanding its synthesis provides a more complete picture. A plausible route starts from 2,6-difluorophenol.
Step 1: Williamson Ether Synthesis to form 4-Butoxy-2,6-difluorophenol This classic ether synthesis involves the deprotonation of the phenol followed by nucleophilic substitution on an alkyl halide.
-
Rationale: The hydroxyl group of 2,6-difluorophenol is acidic and can be readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide is a good nucleophile that can displace the bromide from 1-bromobutane.
Step 2: Amination of 4-Butoxy-2,6-difluorophenol Conversion of the phenol to an aniline can be achieved through various methods, including the Buchwald-Hartwig amination of the corresponding aryl triflate or nonaflate.
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This method is known for its broad substrate scope and functional group tolerance.
Detailed Protocol: Sandmeyer Chlorosulfonylation
The conversion of an aromatic amine to a sulfonyl chloride via its diazonium salt is a well-established transformation. [4][5][6]A modern and safer variation utilizes a stable SO₂ surrogate like DABCO-bis(sulfur dioxide) (DABSO) and avoids the isolation of the potentially explosive diazonium salt. [1][7] Experimental Protocol:
Materials:
-
4-Butoxy-2,6-difluoroaniline (1.0 equiv)
-
DABCO-bis(sulfur dioxide) (DABSO) (0.6 equiv)
-
Copper(II) chloride (CuCl₂) (5 mol%)
-
37% Aqueous Hydrochloric Acid (2.0 equiv)
-
tert-Butyl nitrite (1.1 equiv)
-
Acetonitrile (MeCN) (to 0.2 M concentration)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-butoxy-2,6-difluoroaniline (1.0 equiv), DABSO (0.6 equiv), CuCl₂ (0.05 equiv), and acetonitrile.
-
Cool the mixture in an ice-water bath and add 37% aqueous HCl (2.0 equiv) dropwise.
-
While maintaining the temperature, add tert-butyl nitrite (1.1 equiv) dropwise. A slight exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed (typically 12-18 hours). For less reactive anilines, gentle heating (e.g., to 75°C) may be necessary to ensure full conversion. [1]5. Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of MeCN).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Butoxy-2,6-difluorobenzenesulfonyl chloride.
-
Purification can be achieved via flash column chromatography on silica gel or Kugelrohr distillation. [1]
Reactivity and Applications in Drug Discovery
The primary utility of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride lies in its ability to react with primary and secondary amines to form sulfonamides.
Figure 3: General reaction of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride with a primary amine to form a sulfonamide.
This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The resulting sulfonamides are of great interest in drug discovery for several reasons:
-
Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for carboxylic acids, amides, or esters, offering improved hydrolytic stability and different hydrogen bonding patterns. [1]* Enzyme Inhibition: Sulfonamides are a key pharmacophore in many enzyme inhibitors, notably carbonic anhydrase and protease inhibitors. [8]* Modulation of Physicochemical Properties: The 4-butoxy-2,6-difluoroaryl moiety can be used to fine-tune the properties of a lead compound. The butoxy group increases lipophilicity, potentially improving membrane permeability, while the difluoro substitutions can enhance metabolic stability and binding interactions.
Safety and Handling
As with all sulfonyl chlorides, 4-Butoxy-2,6-difluorobenzenesulfonyl chloride should be handled with care, following strict safety protocols. Based on data for 2,6-difluorobenzenesulfonyl chloride, the compound is expected to be corrosive and moisture-sensitive. [9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. [9]* Handling: This compound is likely to be a corrosive material that causes severe skin burns and eye damage. [9]Avoid inhalation of vapors and contact with skin and eyes. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing HCl gas. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents. [9]* First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [9] * Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. [9] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]
-
Conclusion
4-Butoxy-2,6-difluorobenzenesulfonyl chloride represents a promising, highly functionalized building block for modern drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through well-established and reliable chemical transformations. The combination of a reactive sulfonyl chloride handle with a metabolically robust, lipophilically-tuned aromatic core makes it an attractive tool for medicinal chemists seeking to expand chemical space and develop novel therapeutic agents with enhanced pharmacological profiles. This guide provides the foundational knowledge for the synthesis, handling, and strategic application of this valuable compound.
References
-
Sandmeyer reaction. (2024). In Wikipedia. Retrieved from [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951–5955. Available from: [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. (2022, January 21). Retrieved from [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. Available from: [Link]
-
Shafi, S., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available from: [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Fernández-Lozano, M., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Available from: [Link]
- Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
-
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369-373. Available from: [Link]
-
Nishizawa, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1429. Available from: [Link]
-
Savin, A. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 15035-15042. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). The Chemical Role of 2,6-Difluoronitrobenzene in Advanced Synthesis. Retrieved from [Link]
- Patsnap. (2021, April 6). Synthesis method of 3, 5-difluorophenol.
-
PubChem. (n.d.). 2,6-Difluorophenol. Retrieved from [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]
-
Kitching, M. O., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 77. Available from: [Link]
-
Organic Syntheses. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
-
Wang, Y., et al. (2020). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. Green Chemistry, 22(10), 3122-3130. Available from: [Link]
-
Pitart-Vidal, M., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12215–12226. Available from: [Link]
Sources
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. vanderbilt.edu [vanderbilt.edu]
Technical Guide: Properties and Applications of Fluorinated Benzenesulfonyl Chlorides
Executive Summary
Fluorinated benzenesulfonyl chlorides represent a critical class of electrophilic sulfur(VI) reagents in medicinal chemistry and materials science. Unlike their non-fluorinated counterparts, the presence of fluorine atoms on the aromatic ring introduces unique electronic perturbations—governed by the interplay of strong inductive withdrawal (-I) and resonance donation (+R)—that significantly alter the electrophilicity of the sulfonyl center.
This guide analyzes the physicochemical properties, synthesis vectors, and reactivity profiles of these compounds, with a specific focus on their role as precursors to SuFEx (Sulfur-Fluoride Exchange) click chemistry hubs.
Part 1: Physicochemical Profile & Electronic Effects
The reactivity of benzenesulfonyl chlorides is dictated by the electron density at the sulfur atom. Fluorine substitution modifies this density based on its position (ortho, meta, para) relative to the sulfonyl group.
Comparative Physical Properties
The following data consolidates the physical constants for the three primary isomers. Note the distinct melting point depression in the meta isomer compared to the para isomer, a common phenomenon due to crystal packing efficiency.
| Property | 2-Fluorobenzenesulfonyl Chloride | 3-Fluorobenzenesulfonyl Chloride | 4-Fluorobenzenesulfonyl Chloride |
| CAS Registry | 2905-21-7 | 701-27-9 | 349-88-2 |
| Physical State | Low-melting solid / Liquid | Liquid | Solid |
| Melting Point | 27–30 °C | 7 °C | 33–35 °C |
| Boiling Point | 246–247 °C (760 mmHg) | 231–232 °C (760 mmHg) | 95–96 °C (2 mmHg) |
| Density (25°C) | 1.47 g/mL | 1.463 g/mL | 1.493 g/mL |
| Hammett | N/A (Ortho effect applies) |
Electronic Influence on Reactivity (Hammett Analysis)
The rate of nucleophilic attack (e.g., hydrolysis or aminolysis) on the sulfonyl sulfur correlates with the Hammett equation :
-
Meta-Substitution (
): The fluorine atom exerts a strong inductive effect (-I) that is not counteracted by resonance. Consequently, 3-fluorobenzenesulfonyl chloride is significantly more reactive toward nucleophiles than the unsubstituted parent. -
Para-Substitution (
): At the para position, fluorine's strong inductive withdrawal (-I) is largely canceled by its resonance donation (+R) into the ring system. This makes 4-fluorobenzenesulfonyl chloride only marginally more reactive than benzenesulfonyl chloride, and significantly less electrophilic than the meta-isomer. -
Ortho-Substitution: While Hammett constants do not strictly apply due to steric factors, the 2-fluoro isomer exhibits a "field effect" where the high electronegativity of fluorine close to the sulfur center increases electrophilicity, though steric hindrance may retard attack by bulky nucleophiles.
Part 2: Synthesis Architectures
Efficient synthesis of fluorinated benzenesulfonyl chlorides typically avoids direct chlorosulfonation (reaction with
Core Synthesis Workflow
The most robust pathway proceeds from the corresponding fluorinated aniline or thiol.
Figure 1: Primary synthetic routes. The oxidative chlorination of thiols (Red Arrow) is preferred for high-yield laboratory scale-up.
Protocol: Oxidative Chlorination (Thiol Route)
This method avoids hazardous sulfur dioxide gas used in the Sandmeyer route.
Reagents: 4-Fluorobenzenethiol (1.0 equiv), N-Chlorosuccinimide (NCS, 3.0 equiv), 2M HCl (aq), Acetonitrile. Mechanism: The thiol is oxidized to a sulfenyl chloride (Ar-S-Cl), which is further oxidized to the sulfonyl chloride.
-
Dissolution: Dissolve 4-fluorobenzenethiol (10 mmol) in Acetonitrile (50 mL) and cool to 0°C.
-
Acidification: Add 2M HCl (5 mL).
-
Chlorination: Portion-wise add NCS (30 mmol) over 20 minutes. Maintain temperature <10°C to prevent over-oxidation or hydrolysis.
-
Work-up: Dilute with ice water and extract with Ethyl Acetate. Wash organic layer with brine, dry over
, and concentrate in vacuo. -
Validation: Confirm conversion via TLC (disappearance of thiol) and
H-NMR (downfield shift of aromatic protons).
Part 3: Reactivity & SuFEx Applications
While sulfonyl chlorides are useful electrophiles for making sulfonamides (e.g., in fragment-based drug discovery), their most potent modern application is as precursors to Sulfonyl Fluorides for SuFEx (Sulfur-Fluoride Exchange) click chemistry.
The Chloride-to-Fluoride Gateway
Sulfonyl chlorides are hydrolytically unstable. In contrast, sulfonyl fluorides are exceptionally stable to hydrolysis (even at high pH) but react specifically with silyl ethers or amines under "click" conditions. Therefore, the fluorinated benzenesulfonyl chloride is rarely the final drug pharmacophore but rather the reactive intermediate used to install the latent SuFEx warhead.
Figure 2: The Stability Inversion. Converting the unstable Chloride (Red) to the stable Fluoride (Green) enables biological applications.
Protocol: Bifluoride Exchange (Cl F)
This protocol converts 4-fluorobenzenesulfonyl chloride to 4-fluorobenzenesulfonyl fluoride.
Rationale: Potassium Bifluoride (
-
Setup: Charge a flask with 4-fluorobenzenesulfonyl chloride (1.0 equiv) and Acetonitrile (3 mL/mmol).
-
Exchange: Add saturated aqueous
(2.0 equiv). -
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
-
Monitoring: Monitor by GC-MS or
F-NMR. The sulfonyl fluoride signal appears distinct from the aromatic C-F signal.
-
-
Isolation: Dilute with water, extract with ether. The product is often pure enough for use after solvent removal.
Part 4: Handling and Safety
Fluorinated benzenesulfonyl chlorides are lachrymators and corrosives . They react violently with nucleophiles (water, alcohols, amines).
-
Hydrolysis Hazard: Upon contact with moisture, they release HCl gas and form the corresponding sulfonic acid. The 3-fluoro isomer hydrolyzes faster than the 4-fluoro isomer.
-
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Violent reaction with DMSO (can cause explosive decomposition at high temperatures). Use Acetonitrile or DCM for reactions.
References
-
Huntsman, E. et al. (2025). "Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride." Thermo Fisher Scientific. Link
-
Rogne, O. (1968). "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B. Link
- Sharpless, K. B. et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
- Hansch, C. et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source of values).
-
Lukin, O. et al. (2010). "Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides." Tetrahedron. Link
-
Sigma-Aldrich. (2026). "Product Specification: 3-Fluorobenzenesulfonyl chloride." MilliporeSigma. Link
2,6-difluoro-4-alkoxy benzenesulfonyl chloride derivatives
An In-depth Technical Guide to 2,6-difluoro-4-alkoxy Benzenesulfonyl Chloride Derivatives
Abstract
This technical guide provides a comprehensive exploration of , a class of compounds of increasing importance in medicinal chemistry and drug development. We delve into the strategic rationale for their design, focusing on the synergistic effects of the ortho-difluoro substitution pattern and the tunable 4-alkoxy group. This document offers field-proven insights into their synthesis, reactivity, and applications, supported by detailed experimental protocols, mechanistic considerations, and a critical case study of their emerging role as novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: The Strategic Value of Fluorinated Scaffolds
In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties.[1] The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. The 2,6-difluoro-4-alkoxy benzenesulfonyl chloride scaffold embodies a particularly powerful combination of these attributes.
The key structural features are:
-
2,6-Difluoro Substitution: The ortho-difluoro pattern significantly increases the electrophilicity of the sulfonyl chloride group, enhancing its reactivity towards nucleophiles. This arrangement also provides a conformational constraint and can serve as a metabolic blocking site, preventing unwanted oxidative metabolism of the aromatic ring.
-
Sulfonyl Chloride Moiety: This functional group is a highly versatile electrophilic handle. It readily reacts with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[2][3][4] This reactivity is fundamental to its utility as a building block for more complex molecules.
-
4-Alkoxy Group: The substituent at the para-position offers a critical point for modulation. By varying the nature of the alkyl chain (R-group), researchers can systematically adjust the compound's solubility, lipophilicity, and potential for specific interactions with biological targets.[5]
This guide will elucidate the synthesis of these valuable intermediates, explore their chemical reactivity, and highlight their application, with a particular focus on recent discoveries in cancer therapy.
Synthesis and Mechanistic Considerations
The synthesis of 2,6-difluoro-4-alkoxy benzenesulfonyl chlorides is not a trivial, single-step process. It requires a multi-step approach that logically builds the molecule by installing the required functional groups in a specific order. The choice of route is dictated by the availability of starting materials and the desired alkoxy substituent. A highly logical and versatile approach begins with a readily available difluorinated precursor, introduces the alkoxy group, and culminates in the installation of the sulfonyl chloride.
Proposed Synthetic Pathway
A robust synthetic strategy involves a three-stage process starting from 1,3-difluoro-4-nitrobenzene. This starting material is chosen because the nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of the alkoxy group.
The overall workflow can be visualized as follows:
Caption: Proposed synthetic workflow for the target molecule.
Causality Behind the Strategy:
-
Stage 1 (SNAr): The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards displacement by a nucleophile.[1][6][7] An alkoxide (RO⁻) serves as an excellent nucleophile to displace this fluorine, installing the desired alkoxy group. The fluorine atom is a surprisingly effective leaving group in SNAr reactions, often more so than heavier halogens, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[1][8]
-
Stage 2 (Reduction): The nitro group, having served its purpose as an activating group, is now converted into an amine. Standard reduction conditions, such as catalytic hydrogenation (H₂ over Pd/C) or treatment with reducing agents like tin(II) chloride (SnCl₂), are highly effective for this transformation.
-
Stage 3 (Diazotization/Sulfonylation): The resulting aniline is a versatile precursor for introducing the sulfonyl chloride. A Sandmeyer-type reaction is employed. The primary amine is first converted to a diazonium salt using sodium nitrite and a strong acid.[9] This highly reactive intermediate is then treated with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield the final benzenesulfonyl chloride.
Detailed Experimental Protocol: Synthesis of 2,6-Difluoro-4-methoxy benzenesulfonyl chloride
This protocol provides a representative, step-by-step methodology for a specific derivative.
Stage 1: Synthesis of 4-Methoxy-2,6-difluoronitrobenzene
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an argon inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol under argon.
-
Reaction: Once all the sodium has reacted, add 1,3-difluoro-4-nitrobenzene (1.0 eq).
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product. Purify by flash column chromatography if necessary.
Stage 2: Synthesis of 4-Methoxy-2,6-difluoroaniline
-
Setup: To a flask containing 4-methoxy-2,6-difluoronitrobenzene (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Fit the flask with a hydrogen balloon and stir vigorously at room temperature. The reaction is exothermic.
-
Monitoring: Monitor the reaction by TLC until completion (typically 2-4 hours).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the aniline product, which is often pure enough for the next step.
Stage 3: Synthesis of 2,6-Difluoro-4-methoxy benzenesulfonyl chloride
-
Diazotization: Dissolve 4-methoxy-2,6-difluoroaniline (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a suspension of copper(II) chloride (catalytic amount) in acetic acid and saturate it with sulfur dioxide (SO₂) gas at 0 °C.
-
Addition: Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ suspension. Vigorous nitrogen evolution will occur.
-
Workup: After the addition is complete and gas evolution has ceased, pour the reaction mixture into ice water.
-
Extraction and Purification: Extract the product with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2,6-difluoro-4-methoxy benzenesulfonyl chloride.
Physicochemical Properties and Reactivity
The combination of the substituents gives this class of molecules a distinct reactivity profile.
| Property | Influence of Substituents |
| Electrophilicity | The two ortho-fluorine atoms inductively withdraw electron density, making the sulfur atom of the sulfonyl chloride highly electrophilic and susceptible to nucleophilic attack. |
| Solubility | The 4-alkoxy group significantly impacts solubility. Short alkyl chains (e.g., methoxy, ethoxy) can increase polarity, while longer chains increase lipophilicity. |
| Stability | These compounds are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[10] They should be handled under anhydrous conditions. |
| XLogP3 (Predicted) | The XLogP3 for the parent 2,6-difluorobenzenesulfonyl chloride is 2.1.[11] The addition of an alkoxy group will generally increase this value, enhancing lipophilicity. |
Key Reactions
The primary utility of these compounds stems from the reactivity of the sulfonyl chloride group.
Caption: Key reactions of the sulfonyl chloride moiety.
-
Sulfonamide Formation: This is arguably the most important reaction in a drug discovery context. Reaction with primary or secondary amines in the presence of a non-nucleophilic base (like pyridine or triethylamine) readily forms a stable sulfonamide linkage.[3] This linkage is a common feature in many pharmaceuticals.
-
Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. These can be used as protecting groups or as intermediates themselves.[10]
Applications in Drug Discovery and Medicinal Chemistry
While these molecules are primarily valued as versatile intermediates, recent research has uncovered direct biological activity, opening new avenues for therapeutic development.
Case Study: A Novel Antitumor Agent for Hepatocellular Carcinoma
A groundbreaking study identified a specific difluorinated alkoxy sulfonyl chloride, compound SIOC-XJC-SF02 , as a potent antitumor agent against hepatocellular carcinoma (HCC).[12][13] This compound is a derivative of the lipid-lowering drug fenofibrate but demonstrated significantly improved anticancer activity.
Key Findings:
-
Potent Antiproliferative Activity: SIOC-XJC-SF02 showed significant growth inhibition in human HCC cell lines, with IC₅₀ values in the low micromolar range, a substantial improvement over the parent drug fenofibrate.[12][13]
-
Mechanism of Action: Through advanced proteomics (MS-CETSA), the study revealed that the compound exerts its effect by directly targeting and activating the enzyme fumarate hydratase, a key component of the Krebs cycle.[12] This represents a novel mechanism for an anticancer agent.
-
In Vivo Efficacy: The compound demonstrated inhibitory effects on human HCC cells both in vitro and in vivo, establishing it as a promising lead compound for anti-HCC drug development.[12][13]
| Cell Line | Compound | IC₅₀ (μM) |
| HepG2 | SIOC-XJC-SF02 | 10.908[12] |
| HCCLM3 | SIOC-XJC-SF02 | 4.011[12] |
| Various Tumor Cells | Fenofibrate (Parent Drug) | up to 200[13] |
This case study underscores the therapeutic potential held within this chemical class, moving beyond their role as simple building blocks to that of active pharmaceutical ingredients.
Potential as a Scaffold for Kinase Inhibitors
The benzenesulfonamide motif is a well-established scaffold in the design of kinase inhibitors.[5][14] The ability to readily convert 2,6-difluoro-4-alkoxy benzenesulfonyl chlorides into a diverse library of sulfonamides makes them highly attractive starting points for screening campaigns against various protein kinases, which are critical targets in oncology and inflammatory diseases.
Safety and Handling
As with all sulfonyl chlorides, these compounds must be handled with care.
-
Hazards: They are corrosive and cause severe skin burns and eye damage. The hydrolysis of the sulfonyl chloride group with moisture on skin or in the eyes releases hydrochloric acid, leading to chemical burns.
-
Precautions: Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place under an inert atmosphere, away from moisture.
Conclusion and Future Outlook
represent a strategically important class of molecules for chemical and pharmaceutical research. Their synthesis, while requiring a multi-step approach, is based on well-understood and reliable organic reactions. The true value of this scaffold lies in its trifecta of features: the activating and modulating properties of the difluoro pattern, the versatile reactivity of the sulfonyl chloride handle, and the tunable nature of the alkoxy group.
The recent discovery of potent, direct antitumor activity for a member of this class highlights a paradigm shift in their application. Future research will likely focus on expanding the library of these derivatives and screening them against a wider range of biological targets, including kinases and metabolic enzymes. The insights and protocols provided in this guide serve as a foundational resource for scientists aiming to harness the potential of this powerful chemical scaffold.
References
-
Surajit K. Ghosh, S. S. (2007). Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Onajobi, I. B., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]
-
Ashenhurst, J. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
-
Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-854. [Link]
-
ChemRxiv. (2024). Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis. ChemRxiv. [Link]
-
Onajobi, I. B., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 633. [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Applied and Industrial Sciences, 11(2), 524-533. [Link]
-
Leighty, B. (2013). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
-
American Chemical Society. (2025). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Thiophenols. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. PubChem. [Link]
-
Zhang, Y., et al. (2019). Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources. ACS Omega, 4(11), 14755-14763. [Link]
- Google Patents. (1991). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.
-
MDPI. (2023). Identification of a Difluorinated Alkoxy Sulfonyl Chloride as a Novel Antitumor Agent for Hepatocellular Carcinoma through Activating Fumarate Hydratase Activity. MDPI. [Link]
-
ScienceDirect. (2025). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. ScienceDirect. [Link]
-
American Chemical Society. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. ACS Publications. [Link]
- Google Patents. (2019). Cyclin-dependent kinase inhibitors.
-
MDPI. (2025). One-Pot Alkylation–Sulfonylation of Diphenol. MDPI. [Link]
-
PubMed. (2025). Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ). [Link]
- Google Patents. (2003). Protein tyrosine kinase inhibitors.
-
National Center for Biotechnology Information. (2023). Identification of a Difluorinated Alkoxy Sulfonyl Chloride as a Novel Antitumor Agent for Hepatocellular Carcinoma through Activating Fumarate Hydratase Activity. PMC. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. echemcom.com [echemcom.com]
- 5. AU2019413360A1 - Cyclin-dependent kinase inhibitors - Google Patents [patents.google.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. What is 1,3-Difluorobenzene?_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of a Difluorinated Alkoxy Sulfonyl Chloride as a Novel Antitumor Agent for Hepatocellular Carcinoma through Activating Fumarate Hydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2003020698A2 - Protein tyrosine kinase inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Sulfonylation with Fluorinated Reagents
A Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated sulfonyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can significantly enhance a compound's metabolic stability, bioavailability, and potency by modulating its physicochemical properties.[1][2] This guide provides a comprehensive overview of the general procedures for sulfonylation using fluorinated reagents, with a focus on the underlying principles, practical experimental protocols, and essential safety considerations.
Choosing Your Fluorinated Sulfonylating Reagent: A Comparative Overview
The selection of the appropriate fluorinated sulfonylating reagent is critical for the success of the reaction and depends on the substrate's reactivity and the desired product. The most common reagents include trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), perfluoroalkanesulfonyl fluorides, and other sulfonyl halides.
| Reagent | Structure | Key Characteristics | Common Applications |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | (CF₃SO₂)₂O | Highly reactive, excellent leaving group | Conversion of alcohols to triflates for subsequent nucleophilic substitution.[3][4] |
| Perfluoroalkanesulfonyl Fluorides (e.g., Nonafluorobutanesulfonyl fluoride) | C₄F₉SO₂F | Generally more stable and less reactive than the corresponding chlorides.[5] | Synthesis of sulfonamides and sulfonate esters.[6] |
| Aryl Sulfonyl Fluorides | ArSO₂F | Bench-stable alternatives to sulfonyl chlorides.[5] | Used in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[7] |
The Mechanism of Sulfonylation: An Electrophilic Attack
The sulfonylation of nucleophiles such as alcohols, amines, and phenols proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonylating reagent. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, increasing its reactivity, and to neutralize the acidic byproduct.
Caption: General mechanism of sulfonylation.
General Experimental Protocols
The following protocols provide a general framework for the sulfonylation of common nucleophiles. Optimization of reaction conditions may be necessary for specific substrates.
A General Experimental Workflow
Caption: A typical workflow for a sulfonylation reaction.
Protocol 1: Sulfonylation of Alcohols (Formation of Triflates)
This protocol describes the conversion of a primary alcohol to its corresponding triflate using triflic anhydride.[3]
Materials:
-
Primary alcohol (1.0 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Pyridine or Triethylamine (1.2 mmol)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 mmol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 mmol) and pyridine (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water (10 mL).
-
Separate the organic layer, and wash it sequentially with cold 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sulfonylation of Amines (Formation of Sulfonamides)
This protocol outlines the synthesis of a sulfonamide from a primary amine and an arenesulfonyl fluoride.
Materials:
-
Primary amine (1.0 mmol)
-
Arenesulfonyl fluoride (1.05 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 mmol) in anhydrous THF (10 mL), add triethylamine (1.5 mmol).
-
Add the arenesulfonyl fluoride (1.05 mmol) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) if necessary. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting sulfonamide by column chromatography or recrystallization.
Protocol 3: Sulfonylation of Phenols (Formation of Aryl Sulfonates)
This protocol details the preparation of an aryl sulfonate from a phenol and a perfluoroalkanesulfonyl fluoride.
Materials:
-
Phenol (1.0 mmol)
-
Perfluoroalkanesulfonyl fluoride (e.g., nonafluorobutanesulfonyl fluoride) (1.1 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of the phenol (1.0 mmol) and potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL), add the perfluoroalkanesulfonyl fluoride (1.1 mmol) at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude aryl sulfonate by flash column chromatography.
Safety Precautions
Fluorinated sulfonylating reagents are often corrosive, moisture-sensitive, and can be toxic.[8][9][10] It is imperative to handle these reagents with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Work in a well-ventilated fume hood.[8][9]
-
Handling: These reagents are often highly reactive with water and other nucleophiles.[8][12] Handle under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
-
Quenching: Quench reactions and excess reagents carefully, typically by slow addition to a stirred, cooled solution of a suitable quenching agent (e.g., water, aqueous base).
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive reagent (hydrolyzed) | Use a fresh bottle of the sulfonylating reagent. |
| Insufficiently basic conditions | Use a stronger base or a higher equivalent of the base. | |
| Steric hindrance at the reaction site | Increase reaction temperature and/or time. Consider a less sterically hindered sulfonylating agent. | |
| Formation of multiple products | Side reactions (e.g., elimination for secondary alcohols) | Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine). Run the reaction at a lower temperature. |
| Reaction with other functional groups | Protect other sensitive functional groups in the molecule. | |
| Difficulty in purification | Co-elution of product and starting material | Optimize the solvent system for column chromatography. Consider derivatization to aid separation. |
Conclusion
Sulfonylation with fluorinated reagents is a powerful tool in organic synthesis, enabling the preparation of a wide range of valuable compounds. A thorough understanding of the reactivity of the chosen reagent, careful control of reaction conditions, and strict adherence to safety protocols are paramount for achieving successful and reproducible results. The protocols and guidelines presented here offer a solid foundation for researchers to confidently employ these important transformations in their work.
References
[8] Synquest Labs. Trifluoroacetic anhydride Safety Data Sheet. [11] Santa Cruz Biotechnology. Trifluoroacetic anhydride Safety Data Sheet. [13] Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1335-1338. [14] Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(18), 10634-10640. [9] Apollo Scientific. Trifluoromethanesulfonic anhydride Safety Data Sheet. [1] Sal-Aghili, S., & Ghassemi, S. (2020). Pharmaceutical applications of organofluorine compounds. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-28). Elsevier. [12] Carl ROTH. Trifluoroacetic anhydride Safety Data Sheet. [10] Fisher Scientific. Triflic anhydride Safety Data Sheet. [2] Gouverneur, V. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conference. [15] University College London. (2018). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [16] Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(18), 10634-10640. [5] Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. The Journal of Organic Chemistry, 83(13), 7579-7585. [17] Alfa Chemistry. Reasons and Status of Organofluorine Compounds As Drugs. [18] Veverková, E., Poláčková, V., & Toma, Š. (2020). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ACS Sustainable Chemistry & Engineering, 8(3), 1596-1603. [19] Enamine. Sulfonyl Chlorides/Fluorides. [3] Organic Chemistry Portal. Alcohol to Triflate - Common Conditions. [20] University of Bern. (2023). Radical-Mediated Reactions Involving Fluorinated Reagents and Sulfones. BORIS Theses. Ross, S. A., Pitié, M., & Meunier, B. (2000). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1, (4), 571-574. [21] Chemistry LibreTexts. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [22] Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1985). Aromatic sulfonation 25: Kinetics and mechanism of the sulfonation of fluoro-, bromo- and iodo-benzene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [23] Organic Syntheses. (2014). 2-Benzyloxy-1-methyl-pyridinium trifluoromethanesulfonate. [7] Wu, P., & Sharpless, K. B. (2019). Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers. Angewandte Chemie International Edition, 58(28), 9497-9501. Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [6] Beier, P. (2004). Amine-Induced Decomposition of Perfluoroalkanesulfonyl Fluorides. The Journal of Organic Chemistry, 69(19), 6474-6477. [24] Organic Chemistry Portal. Synthesis of β-trifluoromethyl alcohols. [25] WIPO. (1999). PROCESS FOR PREPARATION OF FLUORINATED SULFINATES. WO/1999/032439. [26] Ritter, T. (2015). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Organic Letters, 17(21), 5244-5247. [27] Ni, C., & Hu, J. (2014). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews, 114(12), 6004-6050. [28] Xiao, J.-C. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1147-1163. [29] Wikipedia. Perfluorooctanesulfonyl fluoride. [30] Weng, J., & Lu, G. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 14206-14210. [31] Ritter, T. (2015). Supporting Information for Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. DOI: 10.1021/acs.orglett.5b02668. [32] Shen, X. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. iScience, 6, 213-221. IDT. (2016). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. [33] Benchchem. Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. [34] Al-Zoubi, R. M. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 19(5), 6203-6213. [35] Tocris Bioscience. Conjugation Protocol for Amine Reactive Dyes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 4. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. theballlab.com [theballlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.fr [fishersci.fr]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. carlroth.com [carlroth.com]
- 13. d-nb.info [d-nb.info]
- 14. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 20. Radical-Mediated Reactions Involving Fluorinated Reagents and Sulfones - BORIS Theses [boristheses.unibe.ch]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. β-Trifluoromethyl alcohol synthesis [organic-chemistry.org]
- 25. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 26. semanticscholar.org [semanticscholar.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. sioc.ac.cn [sioc.ac.cn]
- 29. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 30. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. sioc.ac.cn [sioc.ac.cn]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Reaction conditions for 4-Butoxy-2,6-difluorobenzenesulfonyl chloride with amines
An In-Depth Technical Guide to the Synthesis of Novel Sulfonamides: Reaction Conditions for 4-Butoxy-2,6-difluorobenzenesulfonyl chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-substituted-4-butoxy-2,6-difluorobenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry. The strategic incorporation of a butoxy group and ortho-difluoro substitution on the phenyl ring offers a unique combination of modulated lipophilicity, metabolic stability, and potential for enhanced protein-ligand interactions. This guide delves into the core principles, reaction mechanisms, and optimized experimental protocols for the reaction of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride with a variety of primary and secondary amines. Authored from the perspective of a senior application scientist, this note emphasizes the causality behind procedural choices, provides robust, self-validating protocols, and offers expert insights into troubleshooting and optimization.
Introduction: The Strategic Value of Fluorinated Butoxy-Benzenesulfonamides
The sulfonamide functional group is a cornerstone of modern drug discovery, present in a wide array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics, and targeted cancer therapies.[1][2] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a phosphate or carboxylate group and its capacity to form crucial hydrogen bonds with biological targets.[3]
The reagent at the center of this guide, 4-Butoxy-2,6-difluorobenzenesulfonyl chloride, is a bespoke building block designed for advanced drug development. The components of its structure are deliberate:
-
2,6-Difluoro Substitution: The ortho-fluorine atoms are powerful electron-withdrawing groups that enhance the electrophilicity of the sulfonyl sulfur, increasing its reactivity towards amines.[4] Furthermore, fluorine substitution is a well-established strategy to improve metabolic stability and modulate pKa.[5]
-
4-Butoxy Group: The para-butoxy chain serves to increase the lipophilicity of the resulting sulfonamide, which can significantly impact pharmacokinetic properties such as cell permeability and oral bioavailability.
This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this versatile reagent in the synthesis of novel, drug-like molecules.
Core Reactivity and Mechanistic Pathway
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic and robust nucleophilic acyl substitution-type reaction.[6][7] The reaction proceeds via a well-understood, two-step addition-elimination mechanism.
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The electron deficiency of the sulfur is amplified by the three electronegative substituents (two oxygens, one chlorine) and further enhanced by the inductive effect of the 2,6-difluoro substitutions.[6]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: The resulting product is a protonated sulfonamide. A base present in the reaction mixture neutralizes the generated hydrochloric acid (HCl) and deprotonates the sulfonamide nitrogen (if it came from a primary amine) to yield the final, neutral product.[2][6]
The use of a base is critical, as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion by neutralizing the HCl byproduct.[7]
Caption: Generalized mechanism for sulfonamide synthesis.
Experimental Design and Protocols
The following protocols are designed to be robust starting points for a wide range of amine substrates. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific cases, particularly with sterically hindered or electronically deactivated amines.
General Workflow for Sulfonamide Synthesis
Caption: Standard experimental workflow for sulfonamide synthesis.
Protocol A: Reaction with Primary and Secondary Aliphatic Amines
This protocol is suitable for most non-aromatic primary and secondary amines.
-
Materials and Reagents:
-
4-Butoxy-2,6-difluorobenzenesulfonyl chloride (1.0 eq.)
-
Aliphatic amine (1.0-1.1 eq.)
-
Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Argon).
-
-
Safety Precautions: 4-Butoxy-2,6-difluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[8][9] It will release HCl upon contact with water. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aliphatic amine (1.1 eq.) and anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the stirred mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 4-Butoxy-2,6-difluorobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine mixture over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-6 hours. Monitor the consumption of the sulfonyl chloride by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid or oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure sulfonamide.
-
Protocol B: Reaction with Weakly Nucleophilic or Aromatic Amines
Aniline derivatives or other electron-poor amines may require slightly more forcing conditions or a different base/solvent system. Pyridine is often an excellent choice as it can serve as both the base and the solvent.[10][11]
-
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aromatic amine (1.0 eq.) in anhydrous pyridine (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-Butoxy-2,6-difluorobenzenesulfonyl chloride (1.1-1.2 eq.) portion-wise as a solid or dropwise as a solution in minimal anhydrous THF.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Gentle heating (40-50 °C) may be required for highly deactivated amines.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water and stir vigorously to precipitate the product.[10]
-
If a solid forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If an oil forms, extract the mixture with ethyl acetate or DCM.
-
Wash the organic layer with 1M copper (II) sulfate solution (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
-
Data Summary and Optimization Parameters
The following table provides representative starting conditions for various amine classes. Researchers should use this as a foundation for optimization.
| Amine Substrate | Representative Example | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Primary Aliphatic | Butylamine | Et₃N | DCM | 0 to RT | 2-4 | >90% | Highly reactive; reaction is typically fast and clean. |
| Secondary Aliphatic | Diethylamine | Et₃N | THF | 0 to RT | 3-6 | 85-95% | Slightly slower than primary amines due to increased steric hindrance. |
| Primary Aromatic | Aniline | Pyridine | Pyridine | 0 to RT | 12-16 | 70-85% | Less nucleophilic; pyridine as solvent/base is effective.[10] |
| Electron-Poor Aromatic | 4-Nitroaniline | Pyridine | Pyridine/DMF | RT to 50 | 18-24 | 50-70% | Requires more forcing conditions; may require heating. |
| Heterocyclic Amine | Morpholine | Et₃N | DCM | 0 to RT | 2-4 | >90% | High nucleophilicity leads to efficient reaction. |
| Sterically Hindered | tert-Butylamine | NaH | THF | 0 to RT | 12-24 | 40-60% | Significant steric hindrance may require a stronger, non-nucleophilic base. |
Note: Yields are estimates based on general sulfonylation reactions and will vary based on the specific substrate and purification efficiency.
Expert Insights & Troubleshooting
-
Controlling Disulfonylation: When using primary amines, using a slight excess of the amine (1.1 eq) relative to the sulfonyl chloride (1.0 eq) can help minimize the formation of the disulfonated byproduct (ArSO₂-N(R)-SO₂Ar). Over-basing with strong, non-nucleophilic bases can sometimes promote this side reaction.[12]
-
Dealing with Low Reactivity: For poorly nucleophilic amines, several strategies can be employed. Switching to a more polar aprotic solvent like DMF or using a stronger, non-nucleophilic base such as sodium hydride (NaH) can increase the reaction rate.[2] Gentle heating is also a viable option, but should be monitored carefully to avoid decomposition.
-
Work-up Considerations: The butoxy group on the final product increases its lipophilicity. This is generally advantageous for extraction into common organic solvents like ethyl acetate or DCM. However, it may also mean that the product is more soluble in nonpolar solvents used for chromatography (e.g., hexanes), requiring a more polar eluent system than analogous compounds without the butoxy group.
-
Purity of Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis. Always use a fresh or properly stored bottle of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride. If the reagent has been exposed to moisture, it will contain the corresponding sulfonic acid, which can complicate the reaction and purification.
Conclusion
The reaction of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride with amines is a powerful and reliable method for synthesizing novel sulfonamides tailored for drug discovery programs. By understanding the underlying mechanism and carefully selecting the appropriate base, solvent, and temperature conditions, researchers can efficiently access a diverse library of compounds. The protocols and insights provided in this guide offer a solid framework for successful synthesis and serve as a foundation for further exploration and optimization in the pursuit of new therapeutic agents.
References
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
- The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ACS Publications.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.
- Preparation of sulfonamides from N-silylamines. PMC.
- Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Benchchem.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Preparation of N-(pyridin-2-yl) Substituted Benzene Sulfonamide. Bio-protocol.
- Aromatic Sulfonamides. Journal of Synthetic Chemistry.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.
- 2,6-Difluorobenzenesulfonyl chloride. CymitQuimica.
- 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271. PubChem.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- Reactions of Amines. Chemistry LibreTexts.
- SAFETY DATA SHEET - 2,6-Difluorobenzenesulfonyl chloride. Fisher Scientific.
- Application of Fluorine in Drug Discovery. PharmaBlock.
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 60230-36-6: 2,6-Difluorobenzenesulfonyl chloride [cymitquimica.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
Application Note: High-Efficiency Friedel-Crafts Sulfonylation using Fluorinated Benzenesulfonyl Chlorides
Abstract & Strategic Relevance
Diaryl sulfones are pharmacophores of immense significance in medicinal chemistry, serving as core scaffolds in COX-2 inhibitors (e.g., Etoricoxib), HIV-1 non-nucleoside reverse transcriptase inhibitors, and 5-HT6 antagonists. The incorporation of fluorine into these structures is a critical strategy to enhance metabolic stability, lipophilicity, and binding affinity.
However, fluorinated benzenesulfonyl chlorides present a unique synthetic challenge. The strong electron-withdrawing nature of fluorine (Inductive effect,
Mechanistic Insight: The "Fluorine Penalty"
To optimize the reaction, one must understand the failure mode. In a standard Friedel-Crafts sulfonylation, the Lewis Acid (LA) abstracts a chloride to generate a sulfonylium cation.
The Fluorine Effect: When the aryl group (
Consequently, reactions using fluorinated sulfonyl chlorides often suffer from:
-
Sluggish kinetics: Requiring higher temperatures.
-
Desulfonylation: Thermal decomposition releasing
and aryl chlorides. -
Hydrolysis: Rapid degradation if moisture is present, as the
bond is labile.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway highlighting the rate-limiting formation of the destabilized sulfonylium ion due to electron-withdrawing fluorine substituents.
Catalyst Selection Guide
We have evaluated three catalytic systems for fluorinated substrates. Use this table to select the protocol best suited for your substrate's sensitivity.
| Feature | Protocol A: Classical ( | Protocol B: Green ( | Protocol C: Ionic Liquid |
| Catalyst Type | Strong Lewis Acid (Stoichiometric) | Mild Lewis Acid (Catalytic) | Dual Solvent/Catalyst |
| Reactivity | Very High (Forces difficult substrates) | High (Activated substrates preferred) | Moderate to High |
| Moisture Sensitivity | Extreme (Fires/Fumes) | Low (Water tolerant) | Low |
| Atom Economy | Poor (Large Al waste) | Excellent (Recyclable) | Good (Recyclable) |
| Selectivity | Low (Isomer mixtures common) | High (Para-selective) | High |
| Recommended For | Pentafluorobenzenesulfonyl chloride | 4-Fluorobenzenesulfonyl chloride | Scale-up processes |
Experimental Protocols
Protocol A: High-Force Synthesis (Aluminum Chloride)
Best for highly deactivated electrophiles (e.g., polyfluorinated sulfonyl chlorides).
Safety Note:
-
Polyfluorobenzenesulfonyl chloride (1.0 equiv)
-
Arene (1.2 equiv)
- (Anhydrous, 1.1 - 1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Nitromethane (
)
Procedure:
-
Apparatus: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with Nitrogen (
).[1] -
Catalyst Suspension: Add anhydrous
(1.5 equiv) to dry DCM (0.5 M concentration relative to limiting reagent). Cool to 0°C.[1] -
Electrophile Formation: Dissolve the fluorinated sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the
suspension.-
Observation: The solution may turn yellow/orange, indicating the formation of the acylium-like complex. Stir for 15 mins at 0°C.
-
-
Addition of Nucleophile: Add the Arene dropwise.
-
Critical Control: If the Arene is electron-rich (e.g., anisole), add very slowly to prevent exotherm.
-
-
Reaction: Allow to warm to Room Temperature (RT). If TLC shows incomplete conversion after 2 hours, heat to reflux (40°C).
-
Note: Polyfluorinated substrates may require reflux in 1,2-dichloroethane (83°C) to drive conversion.
-
-
Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break aluminum emulsions).
-
Workup: Extract with DCM (3x). Wash organics with brine, dry over
, and concentrate.
Protocol B: Green Catalytic Synthesis (Bismuth Triflate)
Recommended for medicinal chemistry libraries. Milder, cleaner, and recyclable.[2]
Reagents:
-
Fluorobenzenesulfonyl chloride (1.0 equiv)
-
Arene (1.0 - 1.2 equiv)
- (1 - 5 mol%)
-
Solvent: Neat (solvent-free) or Nitromethane
Procedure:
-
Setup: In a sealed tube or reaction vial, combine the fluorinated sulfonyl chloride (1.0 mmol) and the arene (1.2 mmol).
-
Catalyst Addition: Add
(0.05 mmol, 5 mol%). -
Reaction: Heat the mixture to 80–100°C.
-
Why Heat? The fluorinated electrophile is sluggish. Thermal energy is required to overcome the activation energy of the
bond cleavage.
-
-
Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 2–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of silica gel (to remove catalyst). Concentrate filtrate.
-
Recycling: If using a larger scale, the catalyst can be recovered by aqueous extraction (catalyst stays in water phase) and water evaporation.
-
Workflow Visualization (Protocol B)
Figure 2: Operational workflow for Bismuth(III) Triflate catalyzed sulfonylation.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| No Reaction | Sulfonylium ion not forming due to F-deactivation. | Switch from |
| Desulfonylation ( | Temperature too high; | Lower temperature.[1][6] Use a milder catalyst ( |
| Regioisomer Mix | High temperatures reduce selectivity. | Use a sterically hindered solvent (Nitrobenzene) or lower temp with higher catalyst loading (10 mol%). |
| Hydrolysis ( | Wet reagents. | While |
References
- Olah, G. A., et al. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Repic, O., & Vogt, P. (2001). "Bismuth(III) Triflate: A Water-Tolerant, Reusable Catalyst for Friedel-Crafts Acylation and Sulfonylation."[7] Tetrahedron Letters, 42(31), 5203-5205. Link
-
Frost, C. G., et al. (2001). "Atom Efficient Friedel-Crafts Sulfonylations." Synlett, 2001(06), 0830-0832. Link
-
Bandgar, B. P., & Kasture, S. P. (2001). "Triflic acid catalyzed acylation and sulfonylation of arenes."[8] Journal of Chemical Research, 2001(6), 220-221.
-
Cui, S. L., et al. (2004). "Ionic Liquid Catalyzed Friedel-Crafts Sulfonylation." Journal of Organic Chemistry, 69(4), 1382. Link
-
Jia, X., et al. (2013). "Synthesis of Fluorinated Diaryl Sulfones as COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(4), 1065. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. WO2006022731A1 - Reusable friedel-crafts catalysts, their use, and their regeneration - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Fluorinated Bioactive Scaffolds
Introduction: The "Fluorine Effect" in Medicinal Chemistry
In modern drug discovery, the incorporation of fluorine is not merely a structural modification; it is a strategic maneuver to alter the physicochemical and pharmacokinetic profile of a lead compound. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom.
The "Fluorine Effect" operates through three primary mechanisms:
-
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is the strongest single bond in organic chemistry. Strategic substitution of hydrogen with fluorine at metabolic "soft spots" (e.g., benzylic positions) blocks Cytochrome P450 oxidative metabolism, extending half-life (
). -
Lipophilicity Modulation: Fluorination alters the
and of a molecule, enhancing membrane permeability and blood-brain barrier (BBB) penetration. The trifluoromethyl group ( ) is particularly effective, often described as a "lipophilic bullet." -
Bioisosterism: Fluorine acts as a bioisostere for hydrogen (similar van der Waals radius: 1.47 Å vs 1.20 Å) and the hydroxyl group, allowing for subtle steric changes that can dramatically improve binding affinity without disrupting the ligand-protein interface.
Strategic Planning: Method Selection Matrix
Before initiating synthesis, the choice of fluorination protocol must be dictated by the substrate's electronic nature and the desired position of the fluorine motif.
Visual 1: Fluorination Decision Matrix
Caption: Decision tree for selecting the optimal fluorination methodology based on substrate class and target scaffold.
Protocol 1: Late-Stage C-H Trifluoromethylation (Photoredox)
Application: Direct installation of a
Mechanism:
This protocol utilizes visible-light photoredox catalysis (MacMillan/Stephenson protocols).[1] The photocatalyst is excited by blue light, reducing the trifluoromethylating agent (e.g., Triflyl chloride or Langlois reagent) to generate an electrophilic
Experimental Workflow
Reagents:
-
Substrate: 1.0 equiv (e.g., N-heterocycle)
-
Reagent: Triflyl chloride (
) (2.0 equiv) OR Sodium Triflinate ( ) + tBuOOH. -
Catalyst:
(1.0 mol %) -
Base:
(2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DCM
-
Light Source: Blue LED strip (450 nm, ~10-15 W)
Step-by-Step Protocol:
-
Setup: In a 20 mL borosilicate glass vial equipped with a magnetic stir bar, add the heteroaryl substrate (0.5 mmol),
(3.7 mg, 0.005 mmol), and (174 mg, 1.0 mmol). -
Solvent Addition: Add anhydrous MeCN (5.0 mL).
-
Degassing (Critical): Seal the vial with a septum cap. Sparge the solution with Argon for 15 minutes. Note: Oxygen is a radical quencher and will inhibit the reaction.
-
Reagent Addition: Via syringe, add
(106 µL, 1.0 mmol). -
Irradiation: Place the vial 2-3 cm away from the Blue LED source. Stir vigorously at room temperature (fan cooling may be required to maintain 25°C) for 18–24 hours.
-
Workup: Dilute with DCM, wash with saturated
, dry over , and concentrate. -
Purification: Flash column chromatography.
Visual 2: Photoredox Catalytic Cycle
Caption: Mechanism of Ru-catalyzed radical trifluoromethylation via Single Electron Transfer (SET).
Protocol 2: Nucleophilic Deoxyfluorination (DAST/Deoxo-Fluor)
Application: Conversion of secondary/primary alcohols to alkyl fluorides (
Safety Warning: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are thermally unstable.[2] Explosion Risk: Never heat DAST above 50°C. Deoxo-Fluor is more stable but still generates HF upon contact with moisture. Perform all operations in a fume hood.
Mechanism:
The alcohol oxygen attacks the sulfur center, displacing a fluoride ion. The resulting intermediate is a good leaving group, which is then displaced by the fluoride ion in an
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve the alcohol substrate (1.0 mmol) in anhydrous DCM (10 mL). Cool to -78°C (acetone/dry ice bath).
-
Addition: Add DAST (1.5 mmol, 1.5 equiv) dropwise via syringe. Caution: Exothermic.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature slowly over 4 hours.
-
Quenching (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous
. Warning: Vigorous effervescence ( evolution). -
Extraction: Extract with DCM (3x), dry organic layers over
. -
Analysis: Check for elimination side products (alkenes) via
NMR.
Protocol 3: Pd-Catalyzed Aromatic Fluorination (Buchwald-BrettPhos)
Application: Synthesis of Aryl Fluorides from Aryl Bromides/Triflates. Historically difficult due to the high energy barrier of C-F reductive elimination.
Key Innovation: The use of bulky, electron-rich ligands (BrettPhos/tBuBrettPhos) facilitates the reductive elimination step.
Reagents:
-
Precatalyst:
(2.5 mol %) -
Ligand: tBuBrettPhos (7.5 mol %)
-
Fluoride Source: CsF (2.0 equiv) - Must be anhydrous.
-
Solvent: Toluene or Cyclohexane.
Step-by-Step Protocol:
-
Glovebox/Schlenk: This reaction is highly sensitive to water. Ideally, set up in a glovebox.
-
Mixing: Combine
, tBuBrettPhos, and CsF in a heavy-walled reaction tube. -
Substrate: Add Aryl Bromide (1.0 mmol) and Toluene (4 mL).
-
Heating: Seal the tube and heat to 110–130°C for 12–24 hours.
-
Workup: Cool to RT, filter through a pad of Celite (to remove Pd/Salts), and concentrate.
Data Summary & Comparison
| Feature | Photoredox Trifluoromethylation | Nucleophilic Deoxyfluorination | Pd-Catalyzed Fluorination |
| Target Bond | |||
| Key Reagent | DAST / Deoxo-Fluor | Pd / tBuBrettPhos / CsF | |
| Mechanism | Radical (SET) | Cross-Coupling (Reductive Elim.) | |
| Critical Parameter | Oxygen exclusion (Degassing) | Temperature Control (-78°C) | Moisture exclusion (Anhydrous CsF) |
| Primary Risk | Radical polymerization | Explosion / HF Burns | Catalyst poisoning |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic conversion of aryl triflates to aryl fluorides. Science. [Link]
-
L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., ... & Leonard, J. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of Organic Chemistry. [Link]
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. [Link]
Sources
Application Note: High-Fidelity Sulfonylation of Heterocyclic Amines with 4-Butoxy-2,6-difluorobenzenesulfonyl Chloride
Topic: Coupling 4-Butoxy-2,6-difluorobenzenesulfonyl chloride with heterocyclic amines Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists and Process Development Scientists
Introduction & Chemical Context
The coupling of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride (BDF-Cl) with heterocyclic amines is a critical transformation in the synthesis of ROR
The Reactivity/Selectivity Paradox
-
Electronic Activation: The two ortho-fluorine atoms are strongly electron-withdrawing (inductive effect), making the sulfonyl sulfur highly electrophilic and reactive toward amines.
-
Steric Shielding: The same fluorine atoms create a "steric tunnel" around the sulfur, potentially slowing down the approach of bulky heterocyclic amines (e.g., substituted piperazines or spirocycles).
-
The SNAr Trap (Critical Risk): The most significant risk is Nucleophilic Aromatic Substitution (SNAr) . The 2,6-difluoro motif activates the ring carbons. Electron-rich heterocyclic amines can displace a fluorine atom (producing a 2-amino-6-fluoro byproduct) rather than attacking the sulfonyl group, particularly in polar aprotic solvents or at elevated temperatures.
The 4-butoxy group acts as a lipophilic anchor, improving solubility in non-polar solvents (DCM, Toluene) but slightly deactivating the electrophile via resonance donation, requiring careful modulation of reaction time.
Mechanistic Pathways & Decision Logic
The following diagram illustrates the competition between the desired sulfonylation and the undesired fluoride displacement.
Figure 1: Mechanistic divergence. Strict temperature control is required to prevent the amine from attacking the aromatic ring (Red path).
Experimental Protocols
Method A: The "Golden Standard" (DCM/Pyridine)
Best for: Primary amines, unhindered secondary amines (morpholine, piperidine), and initial small-scale screens. Rationale: Pyridine serves as both a mild base and a nucleophilic catalyst (forming a highly reactive N-sulfonylpyridinium intermediate), while DCM suppresses the SNAr side reaction.
Reagents:
-
4-Butoxy-2,6-difluorobenzenesulfonyl chloride (1.0 equiv)
-
Heterocyclic Amine (1.1 equiv)
-
Pyridine (3.0 equiv)
-
Dichloromethane (DCM), Anhydrous (0.1 M concentration)
Protocol:
-
Preparation: Charge a reaction vial with the heterocyclic amine (1.1 equiv) and anhydrous DCM.
-
Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C using an ice bath. Crucial: Cooling prevents immediate exotherms that trigger fluorine displacement.
-
Electrophile Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS.[1]
-
Checkpoint: If starting material remains after 2 hours, do not heat. Add a catalytic amount of DMAP (0.1 equiv) instead.
-
-
Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove pyridine), sat. NaHCO3, and Brine. Dry over Na2SO4.
Method B: The "Steric Power" Protocol (THF/LiHMDS)
Best for: Weakly nucleophilic amines (e.g., imidazoles, pyrazoles) or sterically hindered amines. Rationale: Using a strong base (LiHMDS) deprotonates the amine before addition, making it a "super-nucleophile" that can overcome the steric shielding of the 2,6-difluoro group at low temperatures.
Reagents:
-
4-Butoxy-2,6-difluorobenzenesulfonyl chloride (1.0 equiv)
-
Heterocyclic Amine (1.0 equiv)
-
LiHMDS (1.0 M in THF) (1.1 equiv)
-
Anhydrous THF
Protocol:
-
Deprotonation: Dissolve the heterocyclic amine in anhydrous THF under N2. Cool to -78°C .[1][2]
-
Activation: Add LiHMDS dropwise. Stir for 15 minutes at -78°C to generate the lithium amide.
-
Coupling: Add the sulfonyl chloride (as a solution in THF) slowly down the side of the flask.
-
Controlled Warming: Stir at -78°C for 1 hour. Allow to warm only to 0°C. Quench immediately with saturated NH4Cl solution.
-
Note: Never let this reaction reach RT before quenching; the lithium amide is aggressive and will displace fluorine at higher temperatures.
-
Data Analysis & Troubleshooting
Identifying the SNAr Impurity
In LCMS analysis, the desired sulfonamide and the SNAr byproduct often have distinct signatures.
| Compound | Mass Shift (vs. Parent Amine) | 1H NMR Signature |
| Target Sulfonamide | + 248 Da (approx) | Distinctive aromatic triplet (or dd) for the central H on the benzene ring. |
| SNAr Byproduct | + 212 Da (approx) | Loss of symmetry in the benzene ring; 1H NMR shows two different aromatic signals instead of one symmetric signal. |
Troubleshooting Guide
Figure 2: Decision tree for optimizing reaction outcomes.
Storage and Stability
-
Reagent Stability: 4-Butoxy-2,6-difluorobenzenesulfonyl chloride is sensitive to moisture. Hydrolysis yields the sulfonic acid (highly soluble in water, lost during aqueous workup). Store under Nitrogen/Argon at 4°C.
-
Product Stability: The resulting sulfonamides are generally stable. However, due to the electron-deficient ring, they can be susceptible to nucleophilic attack in vivo (metabolic liability via Glutathione conjugation). This should be monitored in early ADME screens.
References
-
General Sulfonylation Protocols
-
Reactivity of Polyfluorinated Benzenes
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link
-
-
SNAr Competition in Sulfonamide Synthesis
-
Reagent Properties (2,6-Difluorobenzenesulfonyl chloride)
-
PubChem Compound Summary for CID 2734271. Link
-
Sources
- 1. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. 2,6-Difluorobenzenesulfonyl chloride 97 60230-36-6 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Moisture-Sensitive Fluorinated Reagents
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Handling, Stability, and Troubleshooting of Nucleophilic Fluorinating Reagents (DAST, Deoxo-Fluor™, XtalFluor®)[1]
Introduction: The "Hidden" Chemistry of Fluorination
Welcome to the advanced support tier. If you are reading this, you are likely dealing with the specific challenges of nucleophilic fluorination: thermal instability, glass etching, and moisture sensitivity.[1][2]
As researchers, we often treat reagents like DAST (Diethylaminosulfur trifluoride) simply as "fluorine sources."[1] However, from a physical chemistry perspective, they are reactive sulfur species that are thermodynamically eager to hydrolyze.[1] Success depends not just on stoichiometry, but on breaking the "Autocatalytic Hydrolysis Cycle" and managing thermal runaways.[1]
This guide replaces generic safety sheets with field-proven protocols for handling DAST, Deoxo-Fluor™, and XtalFluor® salts.[1]
Part 1: Reagent Selection & Vessel Compatibility
Before starting your experiment, you must match the reagent's physical properties to your containment hardware.[1] A common failure mode is using borosilicate glass with reagents that generate free HF, leading to vessel failure or contamination.[1]
Reagent Stability & Compatibility Matrix
| Reagent | Physical State | Decomp.[1][2][3][4][5][6][7][8] Onset ( | Exotherm ( | Glass Compatible? | Primary Hazard |
| DAST | Liquid (Fuming) | ~90°C (Explosive) | 1700 J/g | NO (Etches) | Explosion/Shock Sensitive |
| Deoxo-Fluor™ | Liquid | ~140°C | 1100 J/g | NO (Etches) | Thermal Runaway |
| XtalFluor-E® | Solid (Crystalline) | ~119°C | 661 J/g | YES | Hygroscopic |
| XtalFluor-M® | Solid (Crystalline) | ~141°C | 388 J/g | YES | Hygroscopic |
Data Sources: Lal et al. (1999) [1], Beaulieu et al. (2009) [2].[1][5]
Visual Guide: The Vessel Selection Logic
Figure 1: Decision logic for reaction vessel selection.[1] Note that liquid reagents require fluoropolymer vessels to prevent the autocatalytic generation of water.
Part 2: Troubleshooting & FAQs
Category A: Reagent Integrity & Storage[1][4][5][10]
Q: My DAST has turned from colorless to dark orange/brown. Is it still usable?
A: Proceed with extreme caution.
Color change indicates thermal decomposition and the formation of
-
The Risk: The decomposition products are not just impurities; they lower the onset temperature for explosion.[1]
-
The Fix: If the bottle is dark brown or has solid precipitates, discard it immediately following hazardous waste protocols.[1] Do not attempt to distill it yourself, as distillation residues are shock-sensitive [3].[1]
Q: Why did my reaction yield drop significantly when I used a glass syringe?
A: You likely triggered the Autocatalytic Hydrolysis Cycle .
DAST and Deoxo-Fluor release small amounts of HF upon contact with moisture.[1] This HF reacts with the silica in the glass syringe (
-
Protocol: Always use polypropylene or HDPE syringes and stainless steel needles.[1]
Category B: Reaction Optimization
Q: I am seeing high levels of elimination (olefin formation) instead of fluorination. How do I fix this?
A: This is a common competition between
-
Switch Reagents: DAST and Deoxo-Fluor are basic.[1] If your substrate is sensitive to base-mediated elimination, switch to XtalFluor-E or XtalFluor-M .[1] These salts are non-basic and typically show higher selectivity for fluorination over elimination [2].[1][9]
-
Solvent Choice: Switch to a non-polar solvent like Dichloromethane (DCM) or Toluene.[1] Polar solvents stabilize the carbocation intermediate, favoring elimination (
).[1] -
Temperature: Lower the temperature. Elimination is entropically favored at higher temperatures.[1]
Category C: Safety & Quenching[1][3][6][8]
Q: What is the safest way to quench a DAST/Deoxo-Fluor reaction?
A: NEVER add water or bicarbonate directly to the reaction flask.
Direct addition causes a violent exotherm and massive gas evolution (
The "Reverse Quench" Protocol:
-
Dilute: Dilute the reaction mixture with an inert solvent (DCM or Chloroform) to act as a heat sink.[1]
-
Prepare Quench: Prepare a saturated aqueous solution of Sodium Bicarbonate (
) or Sodium Carbonate ( ) in a large beaker (allow for foaming).[1] -
Transfer: Slowly pour the reaction mixtureinto the stirring bicarbonate solution.
-
Control: Monitor
evolution. If using XtalFluor, ensure you also quench the exogenous fluoride source (e.g., ) [4].[1]
Part 3: The Mechanism of Failure (Visualized)
Understanding why glass fails is critical for safety. The diagram below illustrates the autocatalytic cycle that destroys reagents and vessels.
Figure 2: The Autocatalytic Hydrolysis Cycle.[1] HF generated by initial hydrolysis attacks glass, creating water, which destroys more reagent.[1]
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1][5] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[1][5][9] The Journal of Organic Chemistry, 64(19), 7048–7054.[1] [1]
-
Beaulieu, F., Beauregard, L.-P., Courchesne, G., Couturier, M., LaFlamme, F., & L’Heureux, A. (2009).[1][5] Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents.[1][2][8][9] Organic Letters, 11(21), 5050–5053.[1] [1]
-
Cochran, J. (2000).[1] Explosion Hazard: Diethylaminosulfur Trifluoride (DAST).[1][8][9] Chemical & Engineering News, 78(24),[1] 2.
-
L'Heureux, A., et al. (2010).[1] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1][2][9][10] The Journal of Organic Chemistry, 75(10), 3401–3411.[1] [1]
Sources
- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. benchchem.com [benchchem.com]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Simpler fluorine chemistry [soci.org]
- 9. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Removing Excess Sulfonyl Chloride
Welcome to our dedicated technical guide on the effective removal of unreacted sulfonyl chloride from reaction mixtures. This resource is designed for researchers, medicinal chemists, and process development scientists who routinely employ sulfonyl chlorides in the synthesis of sulfonamides, sulfonate esters, and other key intermediates.[1] In this guide, we will move beyond simple procedural lists to provide a deeper understanding of the chemical principles governing each purification strategy. Our goal is to equip you with the knowledge to not only execute these protocols but also to troubleshoot and adapt them to your specific synthetic challenges.
Core Principle: The Electrophilic Nature of Sulfonyl Chlorides
The high reactivity of the sulfonyl chloride functional group, which makes it an excellent reagent for introducing the sulfonyl moiety, is also the primary reason for its mandatory removal post-reaction.[2] The electrophilic sulfur atom is susceptible to nucleophilic attack by a wide range of species, including residual starting materials, solvents, and, most importantly for purification, deliberately added quenching agents.[3] Understanding this reactivity is key to selecting an appropriate and efficient work-up procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is it critical to remove unreacted sulfonyl chloride from my reaction mixture?
A1: Leaving excess sulfonyl chloride in your reaction mixture can lead to several complications in subsequent steps and in the final product analysis.[2]
-
Side Reactions: Unreacted sulfonyl chloride can react with subsequent reagents, leading to the formation of unwanted byproducts.
-
Purification Challenges: Many sulfonyl chlorides have moderate polarity, which can cause them to co-elute with the desired product during chromatographic purification.[4]
-
Product Instability: The slow hydrolysis of residual sulfonyl chloride can generate hydrochloric acid (HCl) and the corresponding sulfonic acid, which can degrade acid-sensitive products over time.[2][3]
-
Safety Hazards: Sulfonyl chlorides are reactive and often corrosive compounds. Their complete removal is essential for the safety of the final product and for any further handling.[5][6]
Q2: I've performed a simple water wash, but I still see the sulfonyl chloride in my crude product. What went wrong?
A2: While water can hydrolyze sulfonyl chlorides to the more water-soluble sulfonic acids, this process can be surprisingly slow, especially for sterically hindered or electron-deficient sulfonyl chlorides.[7] Additionally, if your reaction is in a water-immiscible solvent like dichloromethane (DCM), the low solubility of water in the organic phase can limit the rate of hydrolysis.[8]
Troubleshooting Steps:
-
Add a Base: A basic wash with aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) will significantly accelerate the hydrolysis and deprotonate the resulting sulfonic acid, making it highly water-soluble and easily extractable into the aqueous phase.[2][7]
-
Increase Stirring and Time: Vigorous stirring is crucial in biphasic mixtures to maximize the interfacial area where the reaction occurs. Allowing for a longer stirring time (30-60 minutes) can also promote more complete hydrolysis.[7][8]
-
Consider a Co-solvent: In some cases, adding a co-solvent that is miscible with both the organic and aqueous phases can facilitate the reaction.
Q3: When should I opt for a scavenger resin over a traditional aqueous work-up?
A3: Scavenger resins, particularly those with amine functionalities (e.g., PS-Trisamine), are an excellent choice in several scenarios:
-
Water-Sensitive Products: If your desired product is unstable in the presence of water or aqueous bases/acids, a scavenger resin provides a non-aqueous work-up alternative.
-
High-Throughput Synthesis: For parallel synthesis applications, scavenger resins simplify the work-flow by eliminating the need for liquid-liquid extractions. The resin is simply added to the reaction mixture, agitated, and then removed by filtration.[8]
-
Difficult Separations: When the sulfonyl chloride or its byproducts are difficult to separate from the product by extraction or chromatography, a scavenger resin can offer a more effective solution.[2][8]
Q4: I quenched my reaction with an amine, but now I have a sulfonamide impurity that is difficult to remove. How can I address this?
A4: This is a common issue, as the newly formed sulfonamide may have similar chromatographic properties to your desired product. The key is to choose a quenching amine that generates a sulfonamide with significantly different properties.
Strategic Solutions:
-
Use a Water-Soluble Amine: Quenching with a simple, water-soluble amine like aqueous ammonia or a small primary/secondary amine will form a sulfonamide that can be removed with an aqueous wash.[7]
-
Employ a Diamine: Using a diamine allows for the formation of a sulfonamide that can be extracted into an acidic aqueous phase.[9]
-
Scavenger Resins: As mentioned in Q3, an amine-based scavenger resin will result in a polymer-bound sulfonamide that is easily filtered off.[4][8]
Method Selection Guide
The choice of method for removing excess sulfonyl chloride depends on several factors, including the stability of your product, the scale of the reaction, and the available purification techniques.
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous/Basic Quench & Extraction | Inexpensive, scalable, effective for removing sulfonic acid byproducts.[2][8] | Can be slow for stable sulfonyl chlorides; not suitable for water- or base-sensitive products.[2][7] | Robust, water-insensitive products on a moderate to large scale.[8] |
| Amine Quench | Rapid reaction, converts sulfonyl chloride to a sulfonamide.[7] | The resulting sulfonamide may be difficult to separate from the product.[7] | Situations where the resulting sulfonamide has significantly different solubility or chromatographic properties than the desired product. |
| Scavenger Resin | High purity of crude product, avoids aqueous work-up, ideal for water-sensitive products and parallel synthesis.[2][8] | Resins can be expensive; potential for non-specific binding of the product.[2] | Water-sensitive products, high-throughput applications, and when extractive methods fail.[8] |
| Direct Chromatography | Can be effective if the product and sulfonyl chloride have very different polarities. | Often challenging due to co-elution; the reactive sulfonyl chloride can degrade on silica gel.[4] | Cases where a pre-chromatography quench is not feasible and the product is stable on silica. |
Experimental Protocols
Protocol 1: Standard Aqueous/Basic Work-up
This protocol is suitable for the removal of excess sulfonyl chloride when the desired product is stable to aqueous base.[8]
-
Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath to control any exotherm during the quench.[8]
-
Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring.
-
Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30-60 minutes. This will hydrolyze the remaining sulfonyl chloride and neutralize the resulting sulfonic acid and any HCl generated.[7][8]
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer two more times with the reaction solvent (e.g., ethyl acetate, DCM).[8]
-
Combine and Dry: Combine all organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[8]
-
Further Purification: If necessary, purify the crude product by column chromatography.[8]
Protocol 2: Work-up Using an Amine Scavenger Resin
This protocol is ideal for situations where an aqueous work-up is not desirable or for high-throughput applications.[8]
-
Choose the Resin: Select an appropriate amine-based scavenger resin, such as PS-Trisamine or Si-Amine. A common loading is around 2-3 equivalents relative to the estimated excess sulfonyl chloride.[8]
-
Add Resin to Reaction: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.
-
Agitate: Stopper the flask and shake or stir the slurry at room temperature. Reaction times can vary from 1 to 16 hours, depending on the reactivity of the sulfonyl chloride. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.[8]
-
Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[8]
-
Concentrate: Combine the filtrate and washes and concentrate in vacuo to yield the crude product, which can often be used directly or further purified if necessary.[8]
Visualizing the Workflow
Caption: Decision tree for selecting a sulfonyl chloride removal method.
Safety First: Handling Sulfonyl Chlorides
Sulfonyl chlorides are reactive, corrosive, and moisture-sensitive compounds that require careful handling.[3][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive vapors.[6]
-
Storage: Store sulfonyl chlorides in a cool, dry place in a tightly sealed container, away from incompatible materials such as water and strong bases.[6]
-
Quenching: Be aware that quenching sulfonyl chlorides, especially with water or alcohols, can be exothermic. Perform quenching operations with cooling.[8]
By understanding the principles outlined in this guide and carefully considering the nature of your specific reaction, you can confidently and effectively remove excess sulfonyl chloride, ensuring the purity and integrity of your synthetic products.
References
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). HoriazonChemical. Retrieved February 22, 2026, from [Link]
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents.
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved February 22, 2026, from [Link]
-
How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016, March 9). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. (n.d.). American Chemical Society. Retrieved February 22, 2026, from [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing. Retrieved February 22, 2026, from [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. (n.d.). Retrieved February 22, 2026, from [Link]
-
p. 943. (n.d.). Organic Syntheses Procedure. Retrieved February 22, 2026, from [Link]
-
Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (2005, September 13). Cole-Parmer. Retrieved February 22, 2026, from [Link]
- Purification of alkyl aryl sulfonates. (n.d.). Google Patents.
-
Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]
-
Any tips on cleaning up SO2Cl2 chlorination reactions? (2020, July 22). Reddit. Retrieved February 22, 2026, from [Link]
-
How to purify a sulfonated porphyrins or the other organic compounds? (2014, September 17). ResearchGate. Retrieved February 22, 2026, from [Link]
- Method for the purification of aryl sulfonic acids and salts. (n.d.). Google Patents.
-
Sulfanilyl chloride, N-acetyl. (n.d.). Organic Syntheses Procedure. Retrieved February 22, 2026, from [Link]
-
Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? (2014, August 10). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Scilit. Retrieved February 22, 2026, from [Link]
-
Question on purifying aryl Sulfonic acids. (2024, December 21). Reddit. Retrieved February 22, 2026, from [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Alcohols react with sulfonyl chlorides to give alkyl sulfonates. (n.d.). Vaia. Retrieved February 22, 2026, from [Link]
-
Alcohols to Alkyl Chlorides, Part 6. (2020, September 5). YouTube. Retrieved February 22, 2026, from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Retrieved February 22, 2026, from [Link]
-
Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. (2008, November 10). Retrieved February 22, 2026, from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). MDPI. Retrieved February 22, 2026, from [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). PMC. Retrieved February 22, 2026, from [Link]
-
Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (n.d.). Retrieved February 22, 2026, from [Link]
-
Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2017, February 17). ACS Publications. Retrieved February 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aksci.com [aksci.com]
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Characterization of Difluorobenzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Difluorobenzenesulfonyl chlorides are a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their utility in introducing the difluorobenzenesulfonyl moiety into molecules is crucial for modifying the bioactivity, metabolic stability, and pharmacokinetic properties of drug candidates.[1] Given the isomeric diversity of these compounds, precise and unambiguous characterization is paramount. ¹⁹F NMR spectroscopy emerges as a uniquely powerful tool for this purpose, owing to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, coupled with a wide chemical shift range that minimizes signal overlap.[2][3]
This guide will delve into the nuances of ¹⁹F NMR as it applies to various difluorobenzenesulfonyl chloride isomers, providing a comparative framework for their identification and characterization.
The Decisive Edge of ¹⁹F NMR in Isomer Differentiation
The chemical environment surrounding a fluorine nucleus profoundly influences its resonance frequency in an NMR experiment.[4] This sensitivity is the cornerstone of ¹⁹F NMR's utility in distinguishing between isomers of difluorobenzenesulfonyl chloride. The position of the fluorine atoms relative to each other and to the electron-withdrawing sulfonyl chloride group dictates the observed chemical shifts (δ) and spin-spin coupling constants (J), creating a unique spectral fingerprint for each isomer.
Aromatic fluorine chemical shifts typically appear in the range of -100 to -180 ppm relative to a standard like CFCl₃.[5] The electronic effects of the sulfonyl chloride group, being strongly electron-withdrawing, will generally deshield the fluorine nuclei, causing a downfield shift (less negative ppm values). The precise shift, however, is a delicate interplay of inductive and resonance effects, which vary with the substitution pattern.
A Comparative Analysis of Expected ¹⁹F NMR Spectral Patterns
| Isomer | Fluorine Environments | Expected ¹⁹F NMR Signals | Key Differentiating Features |
| 2,4-Difluorobenzenesulfonyl Chloride | F at C2 (ortho to SO₂Cl) F at C4 (para to SO₂Cl) | Two distinct signals, each a doublet of doublets. | The fluorine at C2 is expected to be further downfield due to the proximity of the SO₂Cl group. A significant ⁴JFF (meta) coupling will be observed. |
| 2,5-Difluorobenzenesulfonyl Chloride | F at C2 (ortho to SO₂Cl) F at C5 (meta to SO₂Cl) | Two distinct signals, each a multiplet. | The fluorine at C2 will likely be downfield. A ⁴JFF (meta) coupling will be present. The coupling patterns will also be influenced by ³JHF and ⁴JHF couplings. |
| 2,6-Difluorobenzenesulfonyl Chloride | Two equivalent F atoms at C2 and C6 (both ortho to SO₂Cl) | One signal, appearing as a triplet (due to coupling with the C4 proton). | The chemical equivalence of the two fluorine atoms is the most telling feature. |
| 3,4-Difluorobenzenesulfonyl Chloride | F at C3 (meta to SO₂Cl) F at C4 (para to SO₂Cl) | Two distinct signals, each a doublet of doublets. | A large ³JFF (ortho) coupling constant will be the most prominent feature, clearly distinguishing it from other isomers. |
| 3,5-Difluorobenzenesulfonyl Chloride | Two equivalent F atoms at C3 and C5 (both meta to SO₂Cl) | One signal, appearing as a triplet (due to coupling with the C2 and C6 protons). | Similar to the 2,6-isomer, the chemical equivalence of the fluorine atoms is a key identifier. The chemical shift will differ significantly from the 2,6-isomer due to the different positions relative to the sulfonyl chloride. |
Note: The actual chemical shifts can be influenced by the solvent and concentration. The multiplicities described are based on F-F and F-H couplings. Proton decoupling would simplify these patterns.
The magnitude of the fluorine-fluorine coupling constants (JFF) is highly dependent on the number of bonds separating the coupled nuclei. Generally, for fluorobenzenes, the following trend is observed: ³JFF (ortho) > ⁴JFF (meta) > ⁵JFF (para).[3] This relationship is a powerful diagnostic tool for assigning the substitution pattern.
Experimental Protocol for ¹⁹F NMR Characterization
The following protocol provides a robust methodology for the acquisition of high-quality ¹⁹F NMR spectra of difluorobenzenesulfonyl chlorides.
1. Sample Preparation:
-
Analyte: Accurately weigh approximately 10-20 mg of the difluorobenzenesulfonyl chloride sample.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.
-
Reference Standard: Add an internal reference standard. While CFCl₃ is the primary reference (0 ppm), its volatility and environmental concerns have led to the use of secondary standards. A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[6] For quantitative NMR (qNMR), a certified reference material like 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) can be used.[5]
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer equipped with a broadband probe tuneable to the ¹⁹F frequency.
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for qualitative analysis. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[7]
-
Acquisition Time (at): Set to at least 1.0 second to ensure adequate data points for resolving sharp signals.
-
Relaxation Delay (d1): A delay of 5-10 seconds is generally recommended to allow for full relaxation of the ¹⁹F nuclei, which is crucial for accurate integration.[2]
-
Pulse Width: Calibrate a 90° pulse for ¹⁹F.
-
Spectral Width (sw): A spectral width of at least 250 ppm is recommended to cover the entire range of possible aromatic fluorine signals.
-
Number of Scans (ns): Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 8 or 16) is often sufficient.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard to its known value.
-
Integration and Peak Picking: Integrate the signals and pick the peak frequencies.
Below is a Graphviz diagram illustrating the general workflow for the ¹⁹F NMR characterization of difluorobenzenesulfonyl chlorides.
Structural Isomers and Their ¹⁹F NMR Fingerprints
The following diagrams illustrate the structures of the different difluorobenzenesulfonyl chloride isomers discussed. The distinct positioning of the fluorine atoms leads to their unique NMR spectra.
Conclusion
¹⁹F NMR spectroscopy stands as an indispensable technique for the characterization of difluorobenzenesulfonyl chlorides. The inherent sensitivity of the ¹⁹F nucleus to its local electronic environment provides a detailed and unambiguous fingerprint for each isomer. By carefully analyzing the chemical shifts and coupling constants, researchers can confidently determine the substitution pattern of these important synthetic building blocks. This guide provides a foundational understanding and a practical framework for employing ¹⁹F NMR to ensure the quality and identity of difluorobenzenesulfonyl chlorides in research and development settings.
References
-
University of California, Santa Barbara. 19F NMR Reference Standards. [Link]
-
Scribd. 19F NMR Reference Standards Guide. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of 2,6-Difluorobenzenesulfonyl Chloride in Chemical Synthesis. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
The Journal of Physical Chemistry. Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. [Link]
-
Australian Journal of Chemistry. Substituent effects by 19F nuclear magnetic resonance: Polar and π-electron effects. [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
SpectraBase. 1-Bromo-2,6-difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]
-
Anasazi Instruments. Using Fluorine NMR Spectroscopy To Analyze Compounds. [Link]
-
Semina. Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. [Link]
-
National Center for Biotechnology Information. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
The Royal Society of Chemistry. One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. [Link]
-
SpectraBase. TRIFLUOROMETHYLSULFONYL-FLUORIDE - Optional[19F NMR] - Chemical Shifts. [Link]
Sources
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. colorado.edu [colorado.edu]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
HPLC purity analysis of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Butoxy-2,6-difluorobenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the purity of reagents and intermediates is paramount to the successful synthesis of active pharmaceutical ingredients (APIs). 4-Butoxy-2,6-difluorobenzenesulfonyl chloride is a key building block in medicinal chemistry, and its purity directly impacts reaction yield, impurity profiles of subsequent steps, and the overall quality of the final compound. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical intermediate. We will delve into the methodologies, supported by experimental data and protocols, to provide a comprehensive resource for method selection and implementation.
The inherent reactivity of the sulfonyl chloride functional group presents unique analytical challenges, primarily its susceptibility to hydrolysis.[1] This guide will address these challenges and provide strategies for accurate and reliable purity determination.
The Central Role of HPLC in Purity Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse of the pharmaceutical industry for purity analysis, and for good reason.[2] Its high resolving power, sensitivity, and adaptability make it an ideal choice for separating the main component from its structurally similar impurities.
Why HPLC is the Preferred Method
The primary advantage of HPLC lies in its ability to separate a wide range of compounds based on their polarity. For 4-Butoxy-2,6-difluorobenzenesulfonyl chloride, this means we can effectively separate the parent compound from potential impurities such as:
-
Starting materials: Unreacted 1,3-difluorobenzene or 2-fluoroaniline.[3]
-
Intermediates: Such as the corresponding sulfonic acid lithium salt.[3]
-
By-products: Isomeric sulfonyl chlorides or products from over-reaction.
-
Degradants: The most common being the corresponding 4-butoxy-2,6-difluorobenzenesulfonic acid, formed via hydrolysis.
A well-developed HPLC method is considered a "stability-indicating" method when it can resolve the active ingredient from its degradation products, a critical requirement of regulatory bodies like the FDA and as outlined in ICH guidelines.[4]
Proposed HPLC Method for 4-Butoxy-2,6-difluorobenzenesulfonyl chloride
Given the reactive nature of sulfonyl chlorides, direct analysis can be challenging. A common strategy is to derivatize the compound to a more stable species.[5] However, for in-process control and initial purity assessment, a rapid, direct analysis is often preferred. The key is to use an aprotic diluent and a mobile phase that minimizes on-column degradation.
Objective: To determine the purity of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler with temperature control (e.g., 4 °C)
-
Column oven
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the butoxy-substituted aromatic ring. A smaller particle size enhances efficiency and resolution. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Phosphoric acid is used to control the pH and sharpen peak shape by suppressing the ionization of any acidic impurities, such as the corresponding sulfonic acid. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff, making it suitable for detection at lower wavelengths.[6] |
| Gradient | 0-2 min: 50% B, 2-15 min: 50% to 95% B, 15-20 min: 95% B, 20.1-25 min: 50% B (re-equilibration) | A gradient elution is necessary to elute any more non-polar impurities and ensure the column is clean for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | A lower wavelength is chosen to ensure the detection of a wider range of potential aromatic impurities that may have different absorbance maxima. A PDA detector is highly recommended to assess peak purity. |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for band broadening. |
Sample Preparation:
-
Accurately weigh approximately 25 mg of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile (ACN). Causality: Acetonitrile is an aprotic solvent that will minimize the hydrolysis of the sulfonyl chloride during sample preparation.
-
Transfer the solution to an autosampler vial. Analyze immediately or store at 4 °C to minimize degradation.
Caption: Workflow for HPLC Purity Analysis of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, a comprehensive understanding of a compound's purity often requires orthogonal methods that rely on different chemical and physical principles.
| Technique | Primary Application | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC-UV | Purity, Quantification | High | Excellent | High resolution, sensitivity, and robustness.[2] | Requires a chromophore for UV detection. The analyte is reactive and can degrade on the column. |
| GC-MS | Purity, Impurity ID | High | Good (with derivatization) | Excellent for volatile impurities. Provides structural information from mass spectra. | Thermal lability of sulfonyl chlorides can lead to degradation in the injector.[7] Derivatization is often required. |
| qNMR | Purity, Quantification | Moderate | Excellent (Primary Method) | Non-destructive. Does not require a reference standard of the analyte.[8] Provides structural confirmation. | Lower sensitivity than chromatographic methods. Requires a soluble, pure internal standard. |
| Titrimetry | Assay of Sulfonyl Chloride Content | Moderate | Excellent | Simple, cost-effective, and accurate for determining the concentration of the sulfonyl chloride group.[9] | Lacks specificity in the presence of other reactive species. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the thermal instability of sulfonyl chlorides, direct analysis can be problematic, often leading to decomposition in the hot injector port.[7] To overcome this, derivatization to a more stable sulfonamide is a common and effective strategy.
-
Derivatization:
-
Accurately weigh approximately 10 mg of the sulfonyl chloride sample into a vial.
-
Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add 1.2 equivalents of a secondary amine (e.g., diethylamine) and a non-nucleophilic base (e.g., triethylamine).
-
Allow the reaction to proceed at room temperature for 30 minutes. The sulfonyl chloride is converted to the more stable and volatile N,N-diethylsulfonamide.
-
-
GC-MS Analysis:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[8] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride and 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.
-
Titrimetry
Titrimetric methods provide a cost-effective and accurate way to determine the total sulfonyl chloride content.[9] This method is not specific and will quantify any species that reacts with the chosen reagent.
-
Accurately weigh approximately 200 mg of the sulfonyl chloride sample into a flask.
-
Add a known excess of a nucleophilic solution, such as a standardized solution of piperidine in methanol.
-
Allow the reaction to proceed for 10 minutes. The piperidine will react with the sulfonyl chloride.
-
Add a suitable indicator (e.g., phenolphthalein) and back-titrate the excess, unreacted piperidine with a standardized solution of hydrochloric acid.
-
The amount of sulfonyl chloride is calculated from the amount of piperidine consumed in the reaction.
Method Validation and Trustworthiness
Regardless of the chosen method, validation is crucial to ensure the results are reliable. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC, this is demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that degradation products do not co-elute with the main peak.[4]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[11]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Logical Relationships in Method Validation
Caption: Logical flow of analytical method validation according to ICH guidelines.
Conclusion
For the routine purity analysis of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride, a well-developed and validated RP-HPLC method stands out as the most suitable technique, offering a balance of resolution, sensitivity, and throughput. However, for a comprehensive characterization, orthogonal methods are indispensable. GC-MS, particularly with derivatization, is excellent for identifying volatile impurities. qNMR serves as a powerful primary method for unambiguous quantification without the need for a specific reference standard. Titrimetry offers a simple and accurate assay for the total sulfonyl chloride content.
The choice of analytical method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development. By understanding the strengths and limitations of each technique, researchers can confidently ensure the quality and integrity of this critical synthetic intermediate.
References
-
International Council for Harmonisation. (2022). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.) 11th Edition. (2023). 2.2.46. Chromatographic separation techniques. European Directorate for the Quality of Medicines & HealthCare (EDQM). Retrieved from [Link]
-
Merck KGaA. (2021). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Patel, K., et al. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. SciELO Colombia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing fluorobenzene-sulfonyl fluorides.
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Using Quantitative NMR. Retrieved from [Link]
-
OMICS International. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. Retrieved from [Link]
-
SciELO Colombia. (2020). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Retrieved from [Link]
- Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
- Google Patents. (n.d.). Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
-
University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
- Asma, A., et al. (2017). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Pharmaceuticals.
-
ChemRxiv. (n.d.). Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[10][12]-Sulfonyloxy Migration. Retrieved from [Link]
-
BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. guidechem.com [guidechem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Comparing reactivity of 2,6-difluoro vs 2,4,6-trifluorobenzenesulfonyl chloride
Technical Comparison: 2,6-Difluoro- vs. 2,4,6-Trifluorobenzenesulfonyl Chloride
Executive Summary
In medicinal chemistry and peptide synthesis, fluorinated benzenesulfonyl chlorides are critical for introducing lipophilic, metabolically stable sulfonamide motifs. This guide compares 2,6-difluorobenzenesulfonyl chloride (2,6-DFBSC) and 2,4,6-trifluorobenzenesulfonyl chloride (2,4,6-TFBSC) .
The Verdict:
-
2,6-DFBSC is the "Workhorse." It offers a balance of high reactivity and manageable hydrolytic stability, making it suitable for standard benchtop sulfonylation of primary and secondary amines.
-
2,4,6-TFBSC is the "Hot Electrophile." It is significantly more reactive due to the additive inductive effect of the third fluorine. However, it requires strictly anhydrous conditions and poses a specific risk of side reactions (nucleophilic aromatic substitution) at the para-position if used with strong nucleophiles or elevated temperatures.
Mechanistic Analysis: The Fluorine Effect
To select the correct reagent, one must understand the electronic and steric environment of the sulfonyl center.
Electronic Activation (Inductive Effects)
The sulfonyl chloride group (
-
2,6-DFBSC: Two ortho-fluorines provide strong inductive deactivation of the ring and activation of the sulfur.
-
2,4,6-TFBSC: The additional para-fluorine exerts a further electron-withdrawing effect. While resonance donation (
) of fluorine exists, the inductive withdrawal ( ) dominates in the sulfonyl context. Consequently, 2,4,6-TFBSC reacts faster than its difluoro- analog.
Steric Shielding (The "Ortho Effect")
Both reagents share the 2,6-substitution pattern. This creates a "steric gate" around the sulfur atom.
-
Benefit: This shielding prevents attack by bulky nucleophiles, offering selectivity for primary over secondary amines in competitive environments.
-
Drawback: It slows down the reaction with hindered amines, requiring forcing conditions (heat/catalyst) which can trigger side reactions (see below).
The Hidden Risk: Nucleophilic Aromatic Substitution ( )
This is the critical differentiator.
-
2,6-DFBSC: The para-position is occupied by Hydrogen (a poor leaving group). The risk of
is low. -
2,4,6-TFBSC: The para-fluorine is activated by the strongly electron-withdrawing sulfonyl group (
) and the two ortho-fluorines. A strong nucleophile (or excess amine) can attack the para-carbon, displacing fluoride. This leads to an impurity where the amine is attached to both the sulfonamide nitrogen and the benzene ring.
Visualization: Reactivity & Decision Logic
Figure 1: Decision matrix for reagent selection based on amine reactivity and risk tolerance.
Experimental Data & Performance Comparison
The following data summarizes typical performance metrics in a standard sulfonylation of aniline (1.0 equiv) in DCM with Pyridine (1.5 equiv) at 0°C.
| Feature | 2,6-Difluoro (2,6-DFBSC) | 2,4,6-Trifluoro (2,4,6-TFBSC) |
| Relative Reaction Rate | 1.0x (Baseline) | ~2.5x (Faster) |
| Hydrolysis Half-Life ( | Moderate (~20 min in wet solvent) | Short (<5 min in wet solvent) |
| Negligible | Detected (>5%) if heated >40°C | |
| Storage Stability | Good (Months at 4°C) | Poor (Hygroscopic, generates HF) |
| Physical State | Liquid / Low-melt Solid | Solid / Crystalline |
Validated Protocols
Protocol A: Standard Synthesis (Recommended for 2,6-DFBSC)
Best for primary amines and non-hindered secondary amines.
-
Setup: Purge a round-bottom flask with
. -
Dissolution: Dissolve amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Base: Add Pyridine (1.5 mmol) or TEA (1.2 mmol). Note: Pyridine is preferred to minimize basicity and reduce
risk. -
Addition: Cool to 0°C. Add 2,6-DFBSC (1.1 mmol) dropwise over 5 minutes.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Quench: Add 1M HCl (aq) to remove pyridine and unreacted amine.
-
Workup: Extract with DCM, dry over
, and concentrate.
Protocol B: Low-Temperature Activation (Required for 2,4,6-TFBSC)
Best for weak nucleophiles (anilines) or when using the trifluoro- scaffold.
-
Setup: Flame-dry glassware. Maintain strict
atmosphere. -
Solvent: Use anhydrous THF or DCM (stored over molecular sieves).
-
Base: Use 2,6-Lutidine (1.2 equiv). Critical: Lutidine is non-nucleophilic and sterically hindered, preventing it from attacking the sulfonamide or the ring.
-
Addition: Cool reaction mixture to -78°C (dry ice/acetone).
-
Reaction: Add 2,4,6-TFBSC (1.05 equiv) as a solution in DCM.
-
Monitoring: Stir at -78°C for 1 hour. Only warm to 0°C if TLC shows no conversion. Do not heat to reflux.
-
Quench: Quench immediately with cold saturated
.
Critical Control Points (Troubleshooting)
-
Issue: "I see a double-addition product by LCMS."
-
Cause:
displacement of the para-fluorine in 2,4,6-TFBSC. -
Fix: Switch to Protocol B (-78°C). Reduce amine equivalents to 0.95. Change base to a bulky, non-nucleophilic base (DIPEA or 2,6-Lutidine).
-
-
Issue: "Low yield, starting material remaining."
-
Cause: Hydrolysis of the sulfonyl chloride before reaction.
-
Fix: Check solvent water content (Karl Fischer titration). Ensure reagents are fresh. 2,4,6-TFBSC degrades rapidly to the sulfonic acid (which is unreactive) if the bottle is left open.
-
References
-
Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Establishes
values for F: , ). Link -
Thermo Fisher Scientific. (2023). 2,6-Difluorobenzenesulfonyl chloride Product Specifications. (Physical properties and handling).[2][3] Link
-
PubChem Database. (2023). Compound Summary: 2,6-Difluorobenzenesulfonyl chloride (CID 2734271).[4] National Center for Biotechnology Information. Link
-
Mikołajczyk, M., et al. (2001). Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism. Journal of Organic Chemistry. (Kinetic data on sulfonyl chloride hydrolysis). Link
-
Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews.
activation by EWGs). Link
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-Butoxy-2,6-difluorobenzenesulfonyl chloride
Executive Safety Summary
Immediate Action Required: Treat 4-Butoxy-2,6-difluorobenzenesulfonyl chloride as a high-consequence corrosive and lachrymator. Unlike standard organic solids, this compound possesses a "dual-threat" profile:
-
Direct Corrosivity: Causes immediate, irreversible skin and eye damage (Skin Corr. 1B).
-
Water Reactivity: Upon contact with mucosal moisture (eyes, lungs) or ambient humidity, it hydrolyzes to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid.[1]
The Golden Rule: Moisture is the trigger. All PPE and handling protocols must focus on creating a hermetic barrier between the reagent and biological moisture.
Chemical Hazard Profile & Mechanism
To handle this chemical safely, you must understand why it fails standard safety protocols.
-
The Lipophilic Trojan Horse: The 4-butoxy tail increases lipophilicity compared to simple benzenesulfonyl chlorides. This allows the compound to penetrate the lipid bilayer of the skin faster than hydrophilic acids.
-
The Hydrolysis Trap: Once absorbed or inhaled, the sulfonyl chloride moiety (
) reacts with water in tissues: This generates heat (exothermic) and two distinct acids inside the tissue or respiratory tract.
PPE Stratification Strategy
Standard "lab coat and gloves" are insufficient for procedures beyond milligram-scale weighing. Use this tiered approach.
Hand Protection (Dermal Barrier)
Critical Insight: Sulfonyl chlorides can permeate standard disposable nitrile gloves over time. The fluorine atoms on the ring (2,6-difluoro) withdraw electrons, making the sulfur center highly electrophilic and reactive, but the lipophilic butoxy group aids permeation.
| Exposure Scenario | Recommended Material | Thickness | Breakthrough Time | Action |
| Standard Handling (Weighing <1g) | Double Nitrile (High Grade) | 5 mil (outer) / 4 mil (inner) | ~15-30 mins | Change outer glove immediately upon splash. |
| Stock Preparation (>1g or Liquid handling) | Laminate (Silver Shield/4H) | Multi-layer | >480 mins | Wear under a nitrile outer glove for dexterity. |
| Spill Cleanup | Viton or Butyl Rubber | >12 mil | >480 mins | Do not use standard nitrile for spills. |
Respiratory & Ocular Protection[1][2][3][4][5]
-
Eyes: Chemical Splash Goggles are mandatory . Face shields are required for operations involving >5g or vigorous stirring where splash risk exists. Safety glasses are insufficient due to the gaseous HCl risk.
-
Respiratory: All operations must occur in a certified Fume Hood (Face velocity: 100 fpm). If working outside a hood (e.g., balance maintenance), a Full-Face Respirator with Acid Gas (Yellow/Olive) cartridges is required.
PPE Decision Logic (Visualization)
Figure 1: Decision matrix for selecting appropriate PPE based on operational scale and risk level.
Operational Protocols
Weighing & Transfer (The "Static" Risk)
Fluorinated solids often carry high static charges, causing the powder to "jump" or disperse unexpectedly.
-
Ionization: Use an anti-static gun or ionizer bar on the weighing boat before adding the solid.
-
Draft Shield: Turn off the fume hood fan momentarily (only if safe) or use a draft shield inside the hood to prevent powder dispersal.
-
Transfer: Dissolve the solid in the weighing boat (using DCM or THF) and transfer as a liquid to the reaction vessel to avoid dust generation.
Reaction Setup
-
Moisture Exclusion: Glassware must be oven-dried. Purge with Nitrogen/Argon.
-
Solvent Choice: Avoid protic solvents (Alcohols, Water). Use DCM, THF, or Toluene.
-
Base Trap: If the reaction generates HCl (e.g., sulfonylation of an amine), vent the reaction through a base trap (aqueous NaOH) to neutralize escaping acid vapors.
Disposal & Quenching Protocol (The "Hydrolysis" Workflow)
NEVER discard unreacted sulfonyl chlorides directly into solvent waste drums. They can react with residual water or alcohols in the drum, causing pressurization and explosion.
Quenching Procedure (Step-by-Step)
-
Cooling: Place a flask containing dilute Sodium Hydroxide (1M NaOH) or Saturated Sodium Bicarbonate (
) in an ice bath ( ). -
Dilution: Dilute the waste sulfonyl chloride in a non-reactive solvent (DCM or Toluene).
-
Addition: Dropwise, add the sulfonyl chloride solution into the stirred basic solution.
-
Note: Do not add water to the sulfonyl chloride; add the chemical to the water/base.
-
-
Monitoring: Watch for effervescence (
release if using Bicarb) and exotherm. -
Confirmation: Check pH. It must remain basic (
). If acidic, add more base.
Figure 2: Controlled hydrolysis and neutralization workflow for safe disposal.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2,6-Difluorobenzenesulfonyl chloride. Retrieved from (Analogous structure hazard data).
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-(Difluoromethoxy)benzenesulfonyl chloride. Retrieved from (Functional group analog).
-
University of California, Irvine (UCI). (2025). Standard Operating Procedure: Quenching Reactive Intermediates. Retrieved from
-
Ansell. (2024).[3] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
